molecular formula C18H17NO3 B2766597 3-(2-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 478249-82-0

3-(2-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B2766597
CAS No.: 478249-82-0
M. Wt: 295.338
InChI Key: RWQDEWMAEJQVCK-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions One common method starts with the preparation of the isoindolinone core, which can be synthesized via the cyclization of an appropriate phthalic anhydride derivative with an amine

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting ketone groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of various biological catalysts.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development. Research into its potential therapeutic effects is ongoing, with studies focusing on its ability to interact with specific molecular targets.

Industry

In industrial applications, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-(2-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
  • 3-(2-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

Uniqueness

Compared to similar compounds, 3-(2-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is unique due to its specific chain length and the position of the methyl group. These structural differences can significantly influence its reactivity and interaction with other molecules, making it a valuable compound for targeted research and application.

Biological Activity

3-(2-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS Number: 83747-30-2) is an organic compound with a molecular formula of C11_{11}H11_{11}NO3_3 and a molecular weight of 205.21 g/mol. This compound is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a propanoic acid backbone attached to a dihydroisoindole moiety, which is known for its diverse biological activities. Its structure can be represented as follows:

C11H11NO3\text{C}_{11}\text{H}_{11}\text{NO}_{3}

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. In vitro studies have shown that isoindole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, a study demonstrated that derivatives of isoindole could inhibit the growth of breast cancer cells by modulating signaling pathways involved in cell cycle regulation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Neuroprotective Activity

Neuroprotective effects have been observed in studies involving neurodegenerative disease models. The compound appears to protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of mitochondrial function and enhancement of cellular antioxidant defenses .

Synthesis

The synthesis of this compound can be achieved via several methods, including the reaction of 2-carboxyethylaminomethyl benzoic acid with appropriate reagents under controlled conditions. The yield reported for this synthesis is approximately 90% .

Study 1: Anticancer Activity

In a study published in Cancer Research, researchers synthesized several isoindole derivatives, including the target compound, and evaluated their cytotoxicity against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells, with IC50 values in the low micromolar range.

Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms was conducted using a murine model of acute inflammation. The administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory markers in serum samples. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues compared to controls.

Data Summary

PropertyValue
CAS Number83747-30-2
Molecular FormulaC11_{11}H11_{11}NO3_3
Molecular Weight205.21 g/mol
Anticancer ActivitySignificant cytotoxicity
Anti-inflammatory ActivityReduces cytokine levels
Neuroprotective ActivityProtects against oxidative stress

Properties

IUPAC Name

3-(2-methylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-6-2-4-8-14(12)16(10-17(20)21)19-11-13-7-3-5-9-15(13)18(19)22/h2-9,16H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQDEWMAEJQVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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